molecular formula C9H6ClNS B3272203 5-Chloro-2-thiophen-2-yl-pyridine CAS No. 56421-70-6

5-Chloro-2-thiophen-2-yl-pyridine

Cat. No. B3272203
CAS RN: 56421-70-6
M. Wt: 195.67 g/mol
InChI Key: KCKZFOZOLSPWEK-UHFFFAOYSA-N
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Description

“5-Chloro-2-thiophen-2-yl-pyridine” is a heterocyclic compound with the molecular formula C9H6ClNS and a molecular weight of 195.67 . It is also known by other names such as "Pyridine, 5-chloro-2-(2-thienyl)-" .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in various studies . For instance, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity . The required 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate was prepared by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational methods . For instance, a study on a series of 5-thiophen-2-yl pyrazole derivatives, which are structurally similar to “this compound”, used DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set to obtain the structures and molecular properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse, depending on the specific conditions and reagents used . For example, thiophene, a structural component of “this compound”, is known to undergo various electrophilic, nucleophilic, or radical reactions .

Scientific Research Applications

Synthesis and Characterization

  • Heteroaromatic Substitution and Metal Complexation : Pyranylium salts with azulen-1-yl moiety and thiophen-2-yl or furan-2-yl substituents, including derivatives of pyridine, have been synthesized for complexation with metal cations like Hg2+ or Ag+ (Razus et al., 2011).

  • HDAC Inhibitors Synthesis : Investigation of thienyl-based hydroxamic acids, including 5-pyridin-2-yl-thiophene-2-hydroxamic acids, led to compounds with enzyme inhibition and anti-proliferative activity (Price et al., 2007).

  • QSAR Modeling for HDAC Inhibition : A QSAR model was developed to predict HDAC inhibition by 5-pyridin-2-yl-thiophene-2-hydroxamic acids, aiding in the screening and identification of novel inhibitors (Melagraki et al., 2009).

Applications in Materials Science

  • Photovoltaic Studies : Synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands, including thiophene-2-yl derivatives, has been used in the preparation of dinuclear Cu(I) complexes for dye-sensitized solar cells (Jayapal et al., 2018).

  • Corrosion Inhibitors : Thiazole-based pyridine derivatives, including those with thiophene-2-yl substituents, have been studied as potential corrosion inhibitors for mild steel, revealing insights into the mechanism of corrosion protection (Chaitra et al., 2016).

  • Electropolymerization : The electropolymerization of dithienylpyridines and their complexes, as well as N-methylpyridinium cations, has been explored, highlighting their potential use in creating stable copolymers of thiophene and pyridine (Krompiec et al., 2008).

Biological and Pharmaceutical Applications

  • Topoisomerase Inhibition and Anticancer Activity : Pyridine derivatives with thiophene substituents have been evaluated for topoisomerase inhibition and cytotoxic activity against cancer cell lines, contributing to the development of potential anticancer agents (Thapa et al., 2010).

  • CDK2 Inhibitors and Antiproliferative Activity : The synthesis of pyridine, pyrazolopyridine, and furopyridine derivatives with thiophene moieties led to compounds with significant CDK2 enzyme inhibition and antiproliferative activity against various cancer cell lines (Abdel-Rahman et al., 2021).

  • Antioxidant Activity : Novel pyrrolidine derivatives, including those with thiophene substituents, demonstrated potent antioxidant activities, highlighting their potential as chemotherapeutic compounds (Tumosienė et al., 2019).

Future Directions

The future directions for “5-Chloro-2-thiophen-2-yl-pyridine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods and the design of novel derivatives could also be areas of future research .

properties

IUPAC Name

5-chloro-2-thiophen-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKZFOZOLSPWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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